Alicóridos de protopina

Protopine alkaloids are a class of indole alkaloids, primarily found in the plant genus Acanthosicyos. These compounds exhibit diverse biological activities and are of significant interest due to their potential therapeutic applications. Protopine itself is one of the main representatives of this group, characterized by its structural uniqueness among indoles.

Structurally, protopine contains a 9-methoxy-10-hydroxy indole ring system with a fused pyrrole ring, which differentiates it from other indole alkaloids. This unique structure contributes to its distinct pharmacological properties. In terms of biological activity, protopine has shown promise in various areas including anti-inflammatory and analgesic effects, as well as potential applications in treating neurodegenerative diseases.

Moreover, research on protopine derivatives continues to explore their potential as lead compounds for new drug development. The study of these alkaloids not only enriches our understanding of natural product chemistry but also opens up new avenues for the discovery of novel therapeutics.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

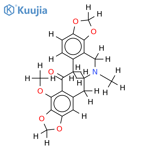

|

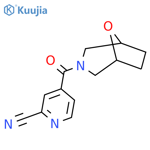

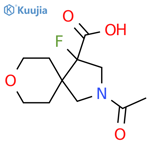

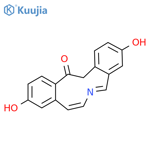

protopine | 130-86-9 | C20H19NO5 |

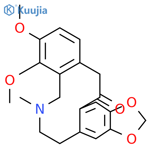

|

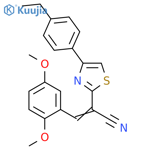

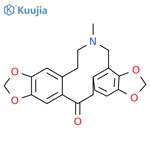

Allocryptopine | 24240-04-8 | C21H23NO5 |

|

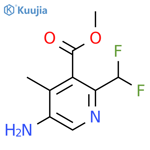

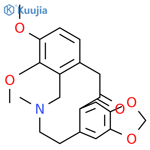

Hunnemanine | 490-52-8 | C20H21NO5 |

|

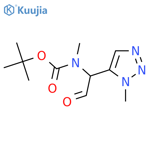

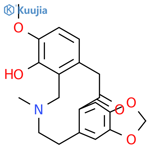

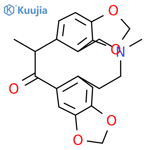

Benzo[c][1,3]benzodioxolo[5,6-g]azecin-14(6H)-one,5,7,8,15-tetrahydro-3-hydroxy-4-methoxy-6-methyl- | 22047-92-3 | C20H21NO5 |

|

Dibenz[c,g]azecin-13(14H)-one,3,10-dihydroxy-, (5E,7Z)- | 196086-14-3 | C17H13NO3 |

|

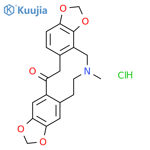

Bis[1,3]benzodioxolo[4,5-c:5',6'-g]azecin-13(5H)-one,4,6,7,14-tetrahydro-5-methyl-, hydrochloride (1:1) | 6164-47-2 | C20H20ClNO5 |

|

Allocryptopine | 485-91-6 | C21H23NO5 |

|

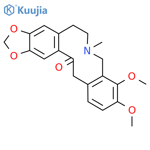

7,16-dimethyl-6,8,9,16-tetrahydrobis[1,3]benzodioxolo[4,5-c:5'',6''-g]azecin-15(7H)-one | 521-87-9 | C21H21NO5 |

|

1-methoxy-protopine | 6014-62-6 | C21H21NO6 |

|

cryptopine | 74059-82-8 | C21H23NO5 |

Literatura relevante

-

L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440

-

Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089

-

5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

Proveedores recomendados

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados